

# Application Notes and Protocols for Studying the Anticonvulsant Effects of LY2365109

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## Compound of Interest

Compound Name: LY2365109

Cat. No.: B15616539

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## Introduction

**LY2365109** is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, **LY2365109** increases extracellular glycine concentrations in the synaptic cleft.[1] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhanced glycine levels potentiate NMDA receptor function.[2][3] This modulation of glutamatergic neurotransmission has demonstrated anticonvulsant properties, making **LY2365109** a promising candidate for epilepsy treatment.[1][4] Studies have shown that **LY2365109** can increase the seizure threshold in mice and suppress chronic seizures in animal models of temporal lobe epilepsy (TLE).[1]

These application notes provide a detailed experimental design for evaluating the anticonvulsant efficacy of **LY2365109** in two standard preclinical seizure models: the pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure models. The protocols are intended to guide researchers in conducting these assays, and the data presentation section offers a template for organizing and interpreting the results.

## Data Presentation

Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: Dose-Response Effect of **LY2365109** on PTZ-Induced Seizure Threshold

Treatment Group	Dose (mg/kg)	N	Latency to First Myoclonic Jerk (s) (Mean $\pm$ SEM)	Latency to Generalized Tonic-Clonic Seizure (s) (Mean $\pm$ SEM)	Seizure Score (Mean $\pm$ SEM)
Vehicle	-	10			
LY2365109	1	10			
LY2365109	3	10			
LY2365109	10	10			
LY2365109	30	10			

Table 2: Efficacy of **LY2365109** in the Maximal Electroshock (MES) Seizure Model

Treatment Group	Dose (mg/kg)	N	Number of Animals Protected from Tonic Hindlimb Extension (%)	Duration of Tonic Hindlimb Extension (s) (Mean $\pm$ SEM)
Vehicle	-	10		
LY2365109	1	10		
LY2365109	3	10		
LY2365109	10	10		
LY2365109	30	10		

## Experimental Protocols

## Pentylentetrazol (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold and is considered a model for generalized myoclonic and absence seizures.

Materials:

- **LY2365109**
- Vehicle (e.g., 0.9% sterile saline with 0.5% methylcellulose)
- Pentylentetrazol (PTZ) (Sigma-Aldrich)
- Male C57BL/6 mice (8-10 weeks old)
- Observation chambers
- Syringes and needles (27-gauge)
- Timer

Protocol:

- **Animal Acclimation:** Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Drug Preparation:** Dissolve **LY2365109** in the vehicle to the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). Prepare a fresh solution of PTZ (e.g., 35-45 mg/kg, a sub-convulsive dose to test for an increase in seizure threshold) in sterile 0.9% saline on the day of the experiment.<sup>[5]</sup> The optimal sub-convulsive dose of PTZ should be determined in a pilot study.
- **Dosing:** Administer **LY2365109** or vehicle intraperitoneally (i.p.) to the mice. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
- **Pre-treatment Time:** Allow for a pre-treatment period of 30-60 minutes before PTZ administration to ensure optimal drug absorption and brain penetration.

- PTZ Administration: Inject the sub-convulsive dose of PTZ (i.p.).
- Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes.[\[5\]](#)[\[6\]](#)
- Seizure Scoring: Score the seizure severity using a modified Racine scale.[\[7\]](#)[\[8\]](#)[\[9\]](#) Record the latency to the first myoclonic jerk and the latency to the generalized tonic-clonic seizure.
  - Modified Racine Scale for PTZ-Induced Seizures in Mice:[\[7\]](#)
    - Stage 0: No abnormal behavior
    - Stage 1: Immobility, staring
    - Stage 2: Head nodding, facial and forelimb clonus
    - Stage 3: Myoclonic jerks of the body, rearing
    - Stage 4: Clonic seizures while rearing and falling
    - Stage 5: Generalized tonic-clonic seizures, loss of posture
    - Stage 6: Severe tonic-clonic seizures with wild jumping
    - Stage 7: Tonic extension leading to death

## Maximal Electroshock (MES)-Induced Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[\[10\]](#)[\[11\]](#)

Materials:

- **LY2365109**
- Vehicle
- Male C57BL/6 mice (8-10 weeks old)

- Electroconvulsive shock apparatus
- Corneal electrodes
- 0.5% Tetracaine hydrochloride solution (local anesthetic)
- 0.9% Saline solution
- Timer

Protocol:

- Animal Acclimation and Drug Preparation: Follow the same procedures as in the PTZ model.
- Dosing and Pre-treatment: Administer **LY2365109** or vehicle (i.p.) 30-60 minutes before the electroshock.
- Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride solution to the cornea of each mouse to provide local anesthesia.[\[11\]](#) Place the corneal electrodes on either side of the cornea, ensuring good contact by applying a drop of 0.9% saline.[\[11\]](#)
- Electroshock Application: Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[\[11\]](#)[\[12\]](#)
- Observation: Observe the animal's behavior immediately after the shock. The characteristic response in unprotected mice is a tonic extension of the hindlimbs.
- Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension.[\[11\]](#) An animal is considered protected if it does not exhibit tonic hindlimb extension. The duration of the tonic hindlimb extension can also be recorded as a secondary measure.

## Electroencephalogram (EEG) Recording (Optional but Recommended)

For a more detailed analysis of the anticonvulsant effects of **LY2365109**, EEG recordings can be performed in conjunction with the seizure models.

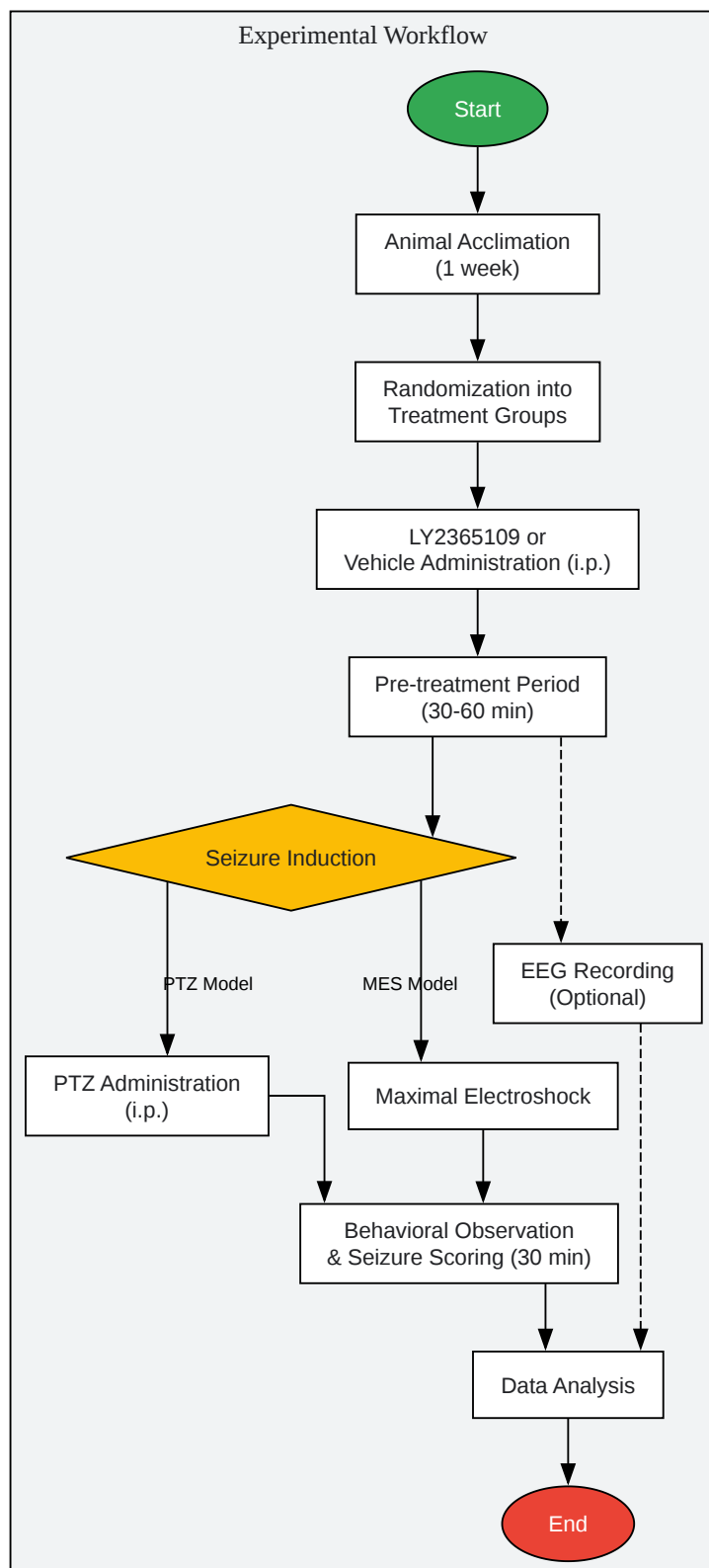
#### Materials:

- Stereotaxic apparatus
- EEG recording system (e.g., Pinnacle Technology, Open Ephys)[[13](#)]
- Implantable EEG headmounts and electrodes[[14](#)]
- Dental cement
- Surgical tools

#### Protocol:

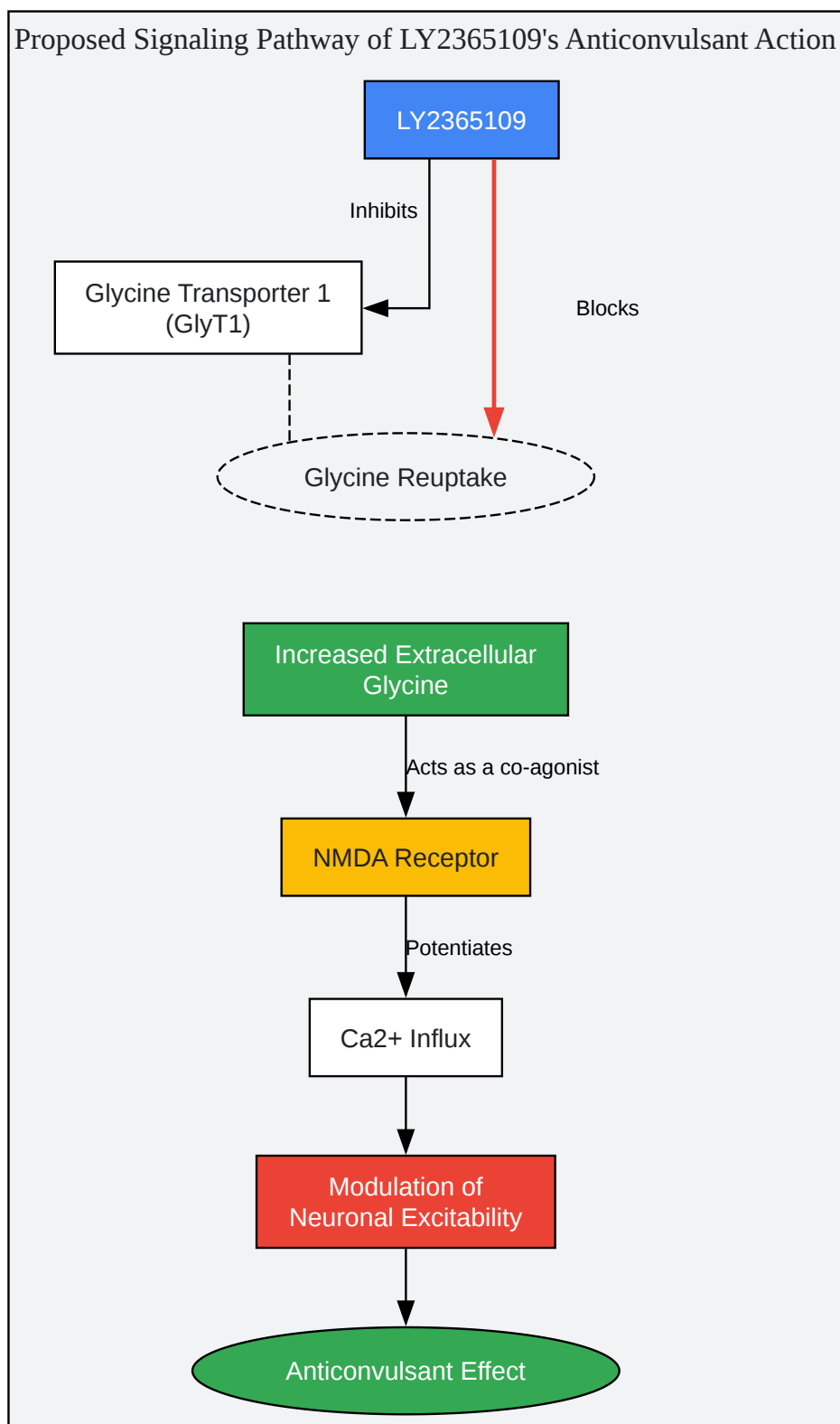
- Electrode Implantation Surgery:
  - Anesthetize the mouse and place it in a stereotaxic frame.
  - Expose the skull and drill small holes for the placement of epidural screw electrodes over the cortex (e.g., frontal and parietal regions).[[14](#)]
  - Implant the EEG headmount and secure it with dental cement.
  - Allow the animal to recover for at least one week before any experiments.
- EEG Recording:
  - Connect the animal to the EEG recording system.
  - Record baseline EEG for a specified period.
  - Administer **LY2365109** or vehicle, followed by the seizure-inducing agent (PTZ or MES).
  - Record the EEG throughout the experiment.
- Data Analysis: Analyze the EEG recordings for epileptiform activity, such as spike-wave discharges, and quantify changes in seizure duration and frequency in the presence of **LY2365109**. [[15](#)][[16](#)]

## Mandatory Visualizations



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Caption: Experimental workflow for assessing the anticonvulsant effects of **LY2365109**.



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